molecular formula C21H19BrN2O2 B251625 5-bromo-N-[2-(4-morpholinyl)phenyl]-1-naphthamide

5-bromo-N-[2-(4-morpholinyl)phenyl]-1-naphthamide

Cat. No. B251625
M. Wt: 411.3 g/mol
InChI Key: BZQUZEPDIWTSPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-[2-(4-morpholinyl)phenyl]-1-naphthamide, also known as BAY 11-7082, is a synthetic compound that has gained attention in the scientific community for its potential applications in various research fields.

Scientific Research Applications

5-bromo-N-[2-(4-morpholinyl)phenyl]-1-naphthamide 11-7082 has been extensively studied for its potential applications in various research fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 5-bromo-N-[2-(4-morpholinyl)phenyl]-1-naphthamide 11-7082 has been shown to inhibit the NF-κB pathway, which is involved in the regulation of cell survival, proliferation, and apoptosis. This inhibition leads to the suppression of tumor growth and the enhancement of chemotherapy efficacy. In inflammation research, 5-bromo-N-[2-(4-morpholinyl)phenyl]-1-naphthamide 11-7082 has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to alleviate the symptoms of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. In neurodegenerative disease research, 5-bromo-N-[2-(4-morpholinyl)phenyl]-1-naphthamide 11-7082 has been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of Alzheimer's disease.

Mechanism of Action

5-bromo-N-[2-(4-morpholinyl)phenyl]-1-naphthamide 11-7082 exerts its effects through the inhibition of the NF-κB pathway, which is a key regulator of inflammation and cell survival. NF-κB is activated in response to various stimuli, such as cytokines, pathogens, and oxidative stress, and promotes the transcription of genes involved in inflammation, immune response, and cell proliferation. 5-bromo-N-[2-(4-morpholinyl)phenyl]-1-naphthamide 11-7082 inhibits the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα, and thus preventing the translocation of NF-κB to the nucleus.
Biochemical and Physiological Effects:
5-bromo-N-[2-(4-morpholinyl)phenyl]-1-naphthamide 11-7082 has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the suppression of tumor growth, the protection of neurons from oxidative stress, and the enhancement of chemotherapy efficacy. 5-bromo-N-[2-(4-morpholinyl)phenyl]-1-naphthamide 11-7082 has also been found to induce apoptosis in cancer cells and to inhibit angiogenesis, which is the formation of new blood vessels that is essential for tumor growth.

Advantages and Limitations for Lab Experiments

5-bromo-N-[2-(4-morpholinyl)phenyl]-1-naphthamide 11-7082 has several advantages for lab experiments, including its high potency and specificity for the NF-κB pathway, its ability to cross the blood-brain barrier, and its low toxicity. However, 5-bromo-N-[2-(4-morpholinyl)phenyl]-1-naphthamide 11-7082 also has some limitations, such as its instability in aqueous solutions, its poor solubility in water, and its potential off-target effects.

Future Directions

There are several future directions for research on 5-bromo-N-[2-(4-morpholinyl)phenyl]-1-naphthamide 11-7082, including the development of more stable and soluble analogs, the investigation of its effects on other signaling pathways, and the exploration of its potential applications in other research fields, such as cardiovascular disease and diabetes. Further studies are also needed to elucidate the mechanisms underlying the neuroprotective effects of 5-bromo-N-[2-(4-morpholinyl)phenyl]-1-naphthamide 11-7082 and to evaluate its safety and efficacy in clinical trials.

Synthesis Methods

5-bromo-N-[2-(4-morpholinyl)phenyl]-1-naphthamide 11-7082 can be synthesized through a multistep process involving the reaction of 5-bromo-1-naphthoic acid with 2-(4-morpholinyl)aniline in the presence of a catalyst. The resulting intermediate is then subjected to further reactions to yield 5-bromo-N-[2-(4-morpholinyl)phenyl]-1-naphthamide 11-7082 in its final form.

properties

Molecular Formula

C21H19BrN2O2

Molecular Weight

411.3 g/mol

IUPAC Name

5-bromo-N-(2-morpholin-4-ylphenyl)naphthalene-1-carboxamide

InChI

InChI=1S/C21H19BrN2O2/c22-18-8-4-5-15-16(18)6-3-7-17(15)21(25)23-19-9-1-2-10-20(19)24-11-13-26-14-12-24/h1-10H,11-14H2,(H,23,25)

InChI Key

BZQUZEPDIWTSPZ-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC=CC=C2NC(=O)C3=CC=CC4=C3C=CC=C4Br

Canonical SMILES

C1COCCN1C2=CC=CC=C2NC(=O)C3=CC=CC4=C3C=CC=C4Br

Origin of Product

United States

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